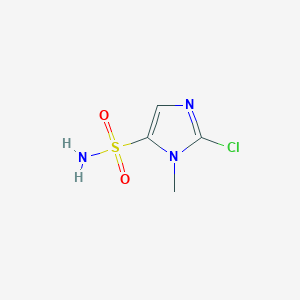

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide

Description

Properties

IUPAC Name |

2-chloro-3-methylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKDVNMXBYAUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorosulfonylation and Subsequent Modifications

One prevalent method involves chlorosulfonylation of imidazole derivatives, followed by methylation at the nitrogen and chlorination at the 5-position:

This approach allows for selective functionalization but requires careful control to prevent overreaction or side products.

Stepwise Construction from Precursors

Recent advances favor a stepwise synthesis starting from commercially available imidazole derivatives:

- Oxidation and functionalization to introduce the sulfonamide group at the 5-position.

- Selective chlorination at the 2-position.

- N-methylation at the nitrogen atom.

This method is exemplified in the patents and literature, providing higher yields and better purity suitable for industrial applications.

Detailed Synthetic Route Based on Patent Data

A prominent synthesis pathway, as disclosed in patent CN103936678A, involves the following steps:

Preparation of the Imidazole Core

- Starting Material : 4-hydroxyl-4-(4-aminomethyl phenyl)-2-oximido methyne imidazoles.

- Reaction Conditions : Reflux with thionyl chloride in ethyl acetate or DMF, with molar ratios of 1:2–4 (imidazole derivative to sulfur oxychloride), reaction time 3–6 hours, followed by recrystallization in methanol.

Chlorosulfonylation at the 5-Position

- Reagents : Sulfur oxychloride (SO₂Cl₂) and organic solvents like ethyl acetate.

- Conditions : Dropwise addition at 25°C, warming to reflux for 3 hours, then cooling and aqueous workup.

- Outcome : Formation of 4-(5)-chloro-2-cyano group-5-(4-aminomethyl phenyl) imidazoles with yields around 75–76% and purities exceeding 95%.

N-Methylation and Final Sulfonamide Formation

- Reagents : N,N-Dimethylamine, anhydrous potassium carbonate, and sulfuryl chloride.

- Conditions : Backward flow reaction at 25–85°C for 3 hours, followed by aqueous workup and recrystallization.

- Yield : Approximately 89%, with purities over 98%.

Summary of Key Data

| Step | Reagents | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| 1 | Thionyl chloride | Ethyl acetate/DMF | Room temp | 3–6 hrs | 75–76% | >95% |

| 2 | Sulfur oxychloride | Ethyl acetate | 25°C to reflux | 3 hrs | — | — |

| 3 | N,N-Dimethylamine, K₂CO₃, sulfuryl chloride | Ethyl acetate | 25–85°C | 3 hrs | 89% | >98% |

Alternative Methods and Recent Advances

Recent literature highlights the use of heterocyclic building blocks and metal-catalyzed reactions to improve efficiency:

- Oxidative cyclization of suitable precursors to form the imidazole ring.

- Use of microwave-assisted synthesis to reduce reaction times and improve yields.

- Reactions in greener solvents like ethanol or water, aligning with sustainable chemistry principles.

For example, a recent review discusses advances in imidazole synthesis via multicomponent reactions , which could be adapted for sulfonamide derivatives, offering rapid access with high regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2-amino-1-methyl-1H-imidazole-5-sulfonamide.

Oxidation: Formation of 2-chloro-1-methyl-1H-imidazole-5-sulfonic acid.

Reduction: Formation of 2-chloro-1-methyl-1H-imidazole-5-sulfinamide.

Scientific Research Applications

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of natural substrates, making it effective in enzyme inhibition. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Positional Effects : The placement of chlorine and sulfonamide groups significantly influences reactivity. For example, cyazofamid’s chlorine at C4 and sulfonamide at C1 contribute to its fungicidal properties , whereas the target compound’s sulfonamide at C5 may favor different interactions.

- Functional Group Diversity : Sulfonyl chlorides (e.g., ) are reactive intermediates, while sulfonamides (e.g., ) are often terminal functional groups with enhanced stability.

- Steric and Electronic Modifiers : Bulky substituents like cyclohexyl () or cyclopropylmethyl () alter solubility and binding affinity.

Physicochemical Properties

- Melting Points : While the target compound’s melting point is unspecified, analogs like 3-(1-(4-methoxybenzyl)-1H-imidazol-5-yl)-1H-indole melt at 159–160°C , indicating that substituents heavily influence thermal stability.

- Reactivity : Sulfonyl chlorides (e.g., ) are moisture-sensitive, whereas sulfonamides () are more stable.

Biological Activity

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chlorine atom at position 2

- Sulfonamide group at position 5 of the imidazole ring

This specific arrangement contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activities associated with this compound include:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits the growth of bacteria by interfering with essential metabolic processes. |

| Anticancer | Demonstrates selective cytotoxicity towards cancer cell lines, inducing apoptosis. |

| Enzyme Inhibition | Acts as a competitive inhibitor for enzymes involved in metabolic pathways. |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to inhibit sulfonamide-sensitive enzymes, which are crucial for bacterial survival. The mechanism involves the disruption of folic acid synthesis, essential for bacterial growth and replication .

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound in various cancer cell lines:

- HeLa Cells (Cervical Cancer)

- HCT-116 Cells (Colon Cancer)

The selectivity towards cancer cells over non-cancerous cells (e.g., HaCaT with IC50: 18–20 µM) suggests a favorable therapeutic index, making it an attractive candidate for further development in cancer therapy .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Binding : The compound binds effectively to active sites of specific enzymes, inhibiting their function.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.

- Disruption of Metabolic Pathways : By interfering with critical biochemical pathways, it alters cellular homeostasis and promotes cell death in pathogens and cancerous cells alike .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activity, showing varying degrees of efficacy against different microbial strains and cancer cell lines.

- Comparative Analysis : When compared to other sulfonamide derivatives, this compound demonstrated enhanced reactivity due to the electronegative chlorine atom at position 2, which may contribute to its superior biological activity .

Q & A

Basic Questions

Q. What are the key safety protocols for handling and storing 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide in laboratory settings?

- Methodological Answer : Follow strict safety guidelines, including:

- Storage : Keep in a dry environment (P402) to prevent hydrolysis or decomposition .

- Handling : Avoid heat and open flames (P210), use personal protective equipment (PPE), and ensure proper ventilation.

- Emergency Response : For accidental ingestion, seek immediate medical attention (P301 + P310) and provide SDS documentation .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm the imidazole ring substitution pattern and sulfonamide group presence.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups like C-Cl and sulfonamide (S=O stretches).

- High-Performance Liquid Chromatography (HPLC) : To assess purity, referencing methods for sulfonamide mixtures (e.g., column selection and mobile phase optimization) .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : Common approaches include:

- Nucleophilic Substitution : Reacting 1-methylimidazole derivatives with chlorinating agents (e.g., SOCl₂) followed by sulfonamide introduction.

- Catalytic Methods : Use p-toluenesulfonic acid (p-TSA) in DMF under reflux to stabilize intermediates, as demonstrated in analogous imidazole syntheses .

Advanced Research Questions

Q. How can transition-metal-free conditions be applied to synthesize this compound derivatives with improved sustainability?

- Methodological Answer : Base-promoted cyclization strategies (e.g., using K₂CO₃ or NaOH) can minimize metal contamination. For example, dihydroimidazolones were synthesized via base-mediated spiro-cyclization, avoiding transition-metal catalysts . Optimize solvent polarity and temperature to enhance regioselectivity.

Q. What structural insights can X-ray crystallography provide for this compound, and how does substituent positioning affect reactivity?

- Methodological Answer : Crystallography reveals bond angles, torsion angles, and packing interactions. For instance, in related nitroimidazoles, the nitro group’s orientation influences electrophilic substitution sites . Use single-crystal X-ray diffraction to map the sulfonamide group’s hydrogen-bonding potential, which impacts solubility and biological activity.

Q. How do electronic effects of the sulfonamide group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The sulfonamide’s electron-withdrawing nature deactivates the imidazole ring, directing electrophiles to the 4-position. For Suzuki-Miyaura couplings, employ Pd catalysts with strong donor ligands (e.g., PPh₃) to overcome reduced reactivity . Validate regioselectivity via DFT calculations or Hammett substituent constants.

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reaction Monitoring : Use in-situ techniques (e.g., LC-MS) to track intermediate formation.

- Purification : Optimize column chromatography (e.g., silica gel vs. reverse-phase HPLC) or recrystallization solvents .

- Side Reactions : Mitigate hydrolysis of the sulfonamide group by controlling reaction pH and moisture levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.